molecular formula C17H24BFO2Si B13556405 ((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)trimethylsilane

((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)trimethylsilane

Cat. No.: B13556405
M. Wt: 318.3 g/mol
InChI Key: YKSPNFUBRXFKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane typically involves multiple steps, starting with the preparation of the boron-containing intermediate. One common method involves the coupling of 3-fluoro-5-iodophenylacetylene with bis(pinacolato)diboron under palladium-catalyzed conditions. The resulting intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

{2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) for desilylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted boronic acids, while reduction can produce fluoro-substituted boranes.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The presence of fluorine can improve the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is utilized in the development of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane involves its interaction with specific molecular targets. The fluorine and boron atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.

    Fluoro-substituted phenylacetylene derivatives: are also similar in structure and reactivity.

Uniqueness

What sets {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane apart is its combination of fluorine, boron, and silicon atoms, which imparts unique chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C17H24BFO2Si

Molecular Weight

318.3 g/mol

IUPAC Name

2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane

InChI

InChI=1S/C17H24BFO2Si/c1-16(2)17(3,4)21-18(20-16)14-10-13(11-15(19)12-14)8-9-22(5,6)7/h10-12H,1-7H3

InChI Key

YKSPNFUBRXFKAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.